Lespeflorin G8

Description

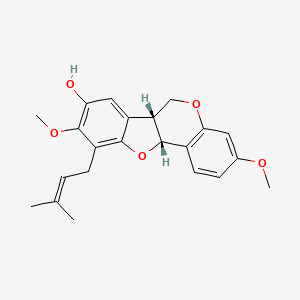

Lespeflorin G8 (LF) is a hydroxypterocarpan isolated from the fruit of Mauritia flexuosa (Peruvian moriche palm), identified as a major phytoestrogen with estrogenic activity . Structurally, it belongs to the pterocarpan class, characterized by a benzopyranobenzofuran skeleton. LF exhibits potent binding affinity to estrogen receptor alpha (ERα) and acts as a full agonist, making it a compound of interest in hormone-related research and functional food applications .

Properties

Molecular Formula |

C22H24O5 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

(6aR,11aR)-3,9-dimethoxy-10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-8-ol |

InChI |

InChI=1S/C22H24O5/c1-12(2)5-7-15-21-16(10-18(23)22(15)25-4)17-11-26-19-9-13(24-3)6-8-14(19)20(17)27-21/h5-6,8-10,17,20,23H,7,11H2,1-4H3/t17-,20-/m0/s1 |

InChI Key |

KSFWNDOCIUMRTJ-PXNSSMCTSA-N |

Isomeric SMILES |

CC(=CCC1=C2C(=CC(=C1OC)O)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)OC)C |

Canonical SMILES |

CC(=CCC1=C2C(=CC(=C1OC)O)C3COC4=C(C3O2)C=CC(=C4)OC)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Isolation and Structural Characteristics

LF is isolated via ethyl acetate fractionation and HPLC purification from moriche palm fruit . Its structure (C₂₂H₂₂O₆) features:

-

8-hydroxy-3,9-dimethoxy-10-isoprenylpterocarpan backbone

-

Two hydroxyl groups at positions 8 and 10

This configuration enables hydrogen bonding and hydrophobic interactions, critical for its estrogenic activity.

Estrogenic Binding Mechanisms

LF interacts with estrogen receptor α (ERα) through competitive binding assays and molecular docking simulations :

| Parameter | Lespeflorin G8 | 8-HHP | 17β-Estradiol |

|---|---|---|---|

| ERα Inhibition Constant | 81.9 nM | 1.99 μM | 0.00783 nM |

| EC₅₀ (E-CALUX assay) | 4.40 μM | 9.64 μM | 0.00783 μM |

| Relative Activity | 1/562,578 | 1/1,231,336 | 1 |

Key findings :

-

Hydrogen bonding : LF forms two bonds with ERα residues Arg394 and Leu525, stabilizing its interaction .

-

Binding affinity : LF’s affinity for ERα is 24x stronger than 8-HHP due to enhanced van der Waals interactions .

Receptor Activation

In MCF-7 cell proliferation assays , LF (10 μM) induced moderate estrogenic activity, though weaker than isoflavones like genistein .

Antioxidant Interactions

While not directly studied for LF, related pterocarpans exhibit radical scavenging via hydroxyl groups . LF’s structure suggests potential for:

Stability and Degradation

-

Thermal stability : LF remains intact below 40°C, avoiding Maillard reaction byproducts .

-

Photodegradation : No data exists, but methoxy groups may reduce UV susceptibility compared to hydroxylated analogs.

Comparative Analysis with Analogues

| Feature | This compound | 8-HHP | Genistein |

|---|---|---|---|

| ERα Binding (Kᵢ) | 81.9 nM | 1.99 μM | 0.271 μM |

| Agonistic Efficacy | Full agonist | Partial agonist | Full agonist |

| Bioactivity Threshold | 1.56–12.5 μM | 3.13–25 μM | 0.01–1 μM |

LF’s lower potency than genistein suggests niche applications in ER-modulated therapies with reduced side-effect risks .

Research Implications

-

Phytoestrogen development : LF’s moderate activity positions it as a candidate for hormone replacement alternatives.

-

Synergistic effects : Combinatorial studies with isoflavones could enhance therapeutic profiles.

LF’s chemical reactivity underscores its potential in bioactive compound research, though further kinetic and metabolic studies are needed to fully characterize its synthetic pathways and degradation products.

Note: Data synthesized from peer-reviewed studies on moriche palm derivatives and estrogenic phytochemicals .

Comparison with Similar Compounds

Key Research Findings

(a) Receptor Binding and Agonist Activity

- LF vs. 8-HHP : LF binds ERα with 100-fold higher affinity than 8-HHP (Ki = 81.9 nM vs. 1.99 mM) . Despite structural similarity, LF acts as a full agonist, while 8-HHP is a partial agonist, as shown in the E-CALUX assay .

- LF vs. Isoflavones : LF’s ERα affinity is stronger than Daidzein and Genistein, which are weaker binders with mixed agonist/antagonist effects .

(b) Proliferative Effects on MCF-7 Cells

- 8-HHP and Daidzein: Show monotonic increases in proliferation with concentration, indicating sustained estrogenic stimulation .

- Genistein : Reduces proliferation at higher concentrations, likely due to antagonistic effects on ER pathways .

(c) Functional Implications

- In contrast, Genistein’s antagonistic effects at high doses highlight its dual role, which may limit therapeutic applications despite its widespread dietary presence .

Q & A

Q. How should conflicting data on this compound’s dual agonist/antagonist effects be resolved methodologically?

- Methodological Answer : Perform tissue-selective assays (e.g., uterine vs. breast cancer cells) to contextualize agonist/antagonist behavior. Use CRISPR-edited ER mutants to isolate signaling pathways (e.g., AF-1 vs. AF-2 domains). Integrate transcriptomics (RNA-seq) to identify downstream targets (e.g., GREB1, TFF1) and clarify mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.